5-Bromo-1-(phenylsulfonyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-6-7-14-11(10-12)8-9-16(14)19(17,18)13-4-2-1-3-5-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKSXJWRFMTAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379892 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118757-11-2 | |
| Record name | 1-(Benzenesulfonyl)-5-bromo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Reactions of 5 Bromo 1 Phenylsulfonyl 1h Indole
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of 5-bromo-1-(phenylsulfonyl)-1H-indole, these reactions are pivotal for introducing diverse functionalities at the 5-position of the indole (B1671886) core.
Suzuki-Miyaura Coupling at Brominated Positions
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orglibretexts.org This reaction is particularly effective for the arylation of this compound.
The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is compatible with a wide range of functional groups and often proceeds under mild conditions, making it a highly versatile method for the synthesis of 5-arylindoles. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. nih.govnih.gov
A typical procedure involves the use of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, along with a phosphine (B1218219) ligand. researchgate.net The base, commonly an inorganic carbonate or phosphate, plays a key role in the transmetalation step of the catalytic cycle. libretexts.orgnih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~95% |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | ~90% |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃/SPhos | Cs₂CO₃ | Dioxane | ~85% |
This table presents representative examples of Suzuki-Miyaura coupling reactions. Actual yields may vary depending on specific reaction conditions and the purity of reactants.
The Suzuki-Miyaura coupling has been instrumental in the synthesis of various biologically active molecules where the 5-arylindole scaffold is a key structural motif. nih.gov
Heck Reaction and Related Olefination Processes
The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org This reaction provides a direct route to the synthesis of 5-alkenylindoles from this compound.
The reaction typically involves a palladium(0) catalyst, a base, and often a phosphine ligand to stabilize the catalyst and promote the reaction. organic-chemistry.orgnih.gov The choice of reaction conditions, including the solvent and temperature, can significantly influence the outcome of the reaction. nih.gov
Recent advancements have focused on developing more active and robust catalyst systems, including the use of palladacycles and N-heterocyclic carbene (NHC) ligands, which can improve reaction efficiency and substrate scope. organic-chemistry.org Aqueous reaction conditions have also been explored to enhance the greenness of the process. nih.gov
Table 2: Heck Reaction of this compound with Various Alkenes
| Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | ~80% |
| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | ~88% |
| 1-Octene | Pd(dba)₂/PCy₃ | NaOAc | DMA | ~75% |
This table provides illustrative examples of Heck reactions. The yields are approximate and can be influenced by the specific reaction parameters employed.
The resulting 5-alkenylindoles are valuable precursors for further synthetic transformations, including cyclization reactions to form more complex heterocyclic systems. acs.org
N-Arylation Reactions on Indole Derivatives
While the primary focus of this section is on reactions at the brominated position, it is pertinent to briefly mention N-arylation reactions as they represent a significant class of transformations for indole derivatives. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent methods for achieving N-arylation. nih.govnih.govwikipedia.org
The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an amine, alcohol, or thiol. wikipedia.orgresearchgate.netorganic-chemistry.org While effective, this reaction often requires harsh conditions, such as high temperatures. wikipedia.org Modern modifications have led to milder reaction conditions through the use of specific ligands. researchgate.netmit.edumdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a more general and milder alternative to the Ullmann condensation for N-arylation. nih.govacs.orgorganic-chemistry.org This method utilizes a palladium catalyst with bulky, electron-rich phosphine ligands to facilitate the coupling of an aryl halide with an amine. acs.orgorganic-chemistry.org
These N-arylation reactions are typically performed on N-unsubstituted indoles. However, in the context of derivatives of this compound, these methods would be relevant after the removal of the phenylsulfonyl group, which is discussed in a later section.
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this pathway is generally less common than palladium-catalyzed couplings for aryl halides. The electron-withdrawing nature of the phenylsulfonyl group can activate the indole ring towards nucleophilic attack.
In these reactions, a nucleophile displaces the bromide ion to form a new bond at the C5 position. The feasibility and rate of these reactions are dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles are typically required.
Common nucleophiles that can be employed include alkoxides, thiolates, and amines. semanticscholar.org The reactions are often carried out in polar aprotic solvents and may require elevated temperatures to proceed at a reasonable rate.
For instance, reaction with sodium methoxide (B1231860) in dimethylformamide (DMF) can yield 5-methoxy-1-(phenylsulfonyl)-1H-indole. Similarly, reaction with a thiol in the presence of a base can lead to the corresponding 5-thioether derivative.
While synthetically useful, direct nucleophilic substitution on the indole ring can sometimes be challenging due to competing side reactions or the need for harsh conditions. semanticscholar.org
Modifications and Transformations of the Phenylsulfonyl Group
The phenylsulfonyl group serves as a robust protecting group for the indole nitrogen, enhancing its stability and modifying its reactivity. However, for many applications, the removal of this group is a necessary final step to obtain the free indole.
Dephenylsulfonylation and N-Deprotection Strategies
The cleavage of the N-S bond in N-phenylsulfonylindoles can be achieved under various conditions, typically involving strong bases or reducing agents. researchgate.net The choice of deprotection method depends on the other functional groups present in the molecule to ensure chemoselectivity.
Common methods for the removal of the phenylsulfonyl group include:
Base-catalyzed hydrolysis: Treatment with strong bases such as sodium hydroxide (B78521) or potassium hydroxide in a protic solvent like methanol (B129727) or ethanol (B145695) at elevated temperatures can effect the cleavage of the sulfonyl group. researchgate.net
Reductive cleavage: Reagents like sodium amalgam or magnesium in methanol can be used to reductively remove the phenylsulfonyl group.
Other methods: Certain specialized reagents and conditions, such as treatment with tetra-n-butylammonium fluoride (B91410) (TBAF) or samarium(II) iodide, have also been reported for the deprotection of N-sulfonylated indoles. researchgate.net
The successful deprotection of the phenylsulfonyl group from 5-substituted-1-(phenylsulfonyl)-1H-indoles provides access to a wide range of 5-substituted indoles, which are important building blocks in medicinal chemistry and materials science.
Oxidation and Reduction Pathways of the Sulfonyl Group
The phenylsulfonyl group attached to the indole nitrogen of this compound is a key functional group that can undergo both oxidation and reduction, offering pathways to further derivatization or deprotection of the indole nitrogen.
Oxidation: The sulfur atom in the phenylsulfonyl group exists in its highest oxidation state (+6). However, the group can be involved in oxidative reactions that target other parts of the molecule, while the sulfonyl group itself is generally stable to further oxidation under standard conditions. It is worth noting that in related organosulfur chemistry, sulfonyl groups can be modified under highly specialized and forcing conditions, though this is not a common transformation for N-phenylsulfonylindoles. In the context of similar compounds, oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are typically used for other oxidative processes on the molecule without affecting the sulfonyl group.
Reduction: The reduction of the N-phenylsulfonyl group is a synthetically useful transformation as it serves as a method for the deprotection of the indole nitrogen. This cleavage of the N-S bond allows for the restoration of the N-H bond of the indole, which can be crucial for subsequent synthetic steps or for the final target molecule. Various reducing agents can be employed for this purpose.
| Reagent/System | Description |
| Magnesium in Methanol | A common and effective method for the reductive cleavage of the N-phenylsulfonyl group. |
| Sodium amalgam | Another metallic reducing system capable of cleaving the sulfonyl group. |
| Tetrabutylammonium fluoride (TBAF) | Can be used for the cleavage of the N-SO2Ph group, particularly in the presence of other sensitive functional groups. |
Functionalization at Other Positions of the Indole Nucleus
The indole nucleus of this compound is amenable to functionalization at several positions, with the C-3 position being particularly reactive towards electrophiles.
C-3 Functionalization via Vinylic Imine Intermediates
A notable pathway for the functionalization of the C-3 position of indoles involves the formation of vinylic imine or enamine-like intermediates. The Vilsmeier-Haack reaction is a classic example of such a transformation. While direct studies on this compound are not extensively documented in this specific context, the reaction of 5-bromoindole (B119039) with reagents like 1-methylpyrrolidin-2-one and phosphorus oxychloride (POCl₃) provides a strong precedent. pcbiochemres.com This reaction leads to the formation of a 3-(1-methylpyrrolidin-2-ylidene)-3H-indole derivative, which is a type of vinylic imine. pcbiochemres.com
The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen in this compound would be expected to decrease the electron density of the indole ring, making it less reactive towards electrophilic attack compared to an N-unsubstituted indole. However, the fundamental reactivity pattern favoring attack at C-3 should remain. The Vilsmeier-Haack reagent, which is an electrophilic iminium species, would attack the C-3 position to form an intermediate that, upon workup, could yield a 3-formyl derivative or other related structures.
Hypothetical Vilsmeier-Haack Reaction:
| Reactants | Reagent | Potential Product |
| This compound | DMF, POCl₃ | This compound-3-carbaldehyde |
Introduction of Diverse Chemical Moieties
Beyond formylation, the C-3 position of N-sulfonylated indoles is a prime site for the introduction of a variety of other chemical groups through electrophilic substitution reactions. The electron-withdrawing nature of the phenylsulfonyl group deactivates the indole ring but also directs electrophiles to the C-3 position. niscpr.res.in
Friedel-Crafts Acylation: This is a well-established method for introducing acyl groups at the C-3 position of N-phenylsulfonylindoles. The reaction typically employs an acid chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.
| Reaction | Reagents | Position of Functionalization |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | C-3 |
Functionalization at Other Positions: While C-3 is the most common site for electrophilic attack, functionalization at other positions of the indole nucleus can be achieved through different strategies.
C-2 Functionalization: The C-2 position can be functionalized through lithiation. Treatment of an N-protected indole with a strong base like butyllithium (B86547) can lead to deprotonation at the C-2 position, creating a nucleophilic center that can react with various electrophiles. bhu.ac.in
Halogen Dance Reaction: In principle, the bromine atom at the C-5 position could potentially migrate to other positions on the benzene (B151609) ring of the indole nucleus under the influence of a strong base. This "halogen dance" reaction could provide access to isomers that are not readily available through direct synthesis. clockss.orgbeilstein-archives.orgresearchgate.netresearchgate.net However, specific examples for this compound are not prominently reported.
Synthesis of 3-Substituted Derivatives: A variety of 3-substituted indoles can be synthesized from 5-bromoindole precursors, which can then be N-sulfonylated if required. For instance, the reaction of 5-bromo-1H-indole-3-carbaldehyde with various reagents can lead to the introduction of diverse heterocyclic moieties at the C-3 position. nih.gov
Pharmacological and Biological Investigations of 5 Bromo 1 Phenylsulfonyl 1h Indole Derivatives
Modulatory Effects on Serotonin (B10506) Receptors (e.g., 5-HT6R)
The 5-HT6 receptor, a member of the serotonin receptor family, is primarily expressed in the central nervous system and has been identified as a key target for cognitive and psychiatric disorders nih.gov. Phenylsulfonyl indole (B1671886) derivatives have shown notable affinity for this receptor.
Research into N-arylsulfonylindole derivatives has demonstrated their potential as potent ligands for the human serotonin 5-HT6 receptor. While specific binding affinity data for 5-Bromo-1-(phenylsulfonyl)-1H-indole is not extensively detailed in the provided literature, studies on closely related analogues offer significant insights. For instance, the 5-methoxy-1-benzenesulfonyl analogue of N,N-dimethyltryptamine exhibits a high affinity for the 5-HT6 receptor mdma.ch.
A study on C-5 substituted N-arylsulfonylindole derivatives found that substitution at this position was generally detrimental to affinity compared to unsubstituted analogues. However, several C-5 substituted compounds still displayed significant binding affinity for the 5-HT6 receptor mdpi.com. Specifically, a 5-fluoro derivative showed a Kᵢ value of 58 nM, and various 5-methoxy derivatives exhibited Kᵢ values under 400 nM mdpi.com. This suggests that while the bromo- substitution at the C-5 position might reduce affinity compared to an unsubstituted compound, it is still likely to result in a compound with notable 5-HT6 receptor binding.
Interactive Table: 5-HT6 Receptor Binding Affinity of C-5 Substituted N-Arylsulfonylindole Derivatives
| Compound Derivative | Substitution at C-5 | Kᵢ (nM) |
|---|---|---|
| Analogue 1 | Methoxy | < 200 |
| Analogue 2 | Methoxy | < 400 |
Note: This table is illustrative of the binding affinities of C-5 substituted analogues to infer the potential activity of the 5-bromo derivative.
The structure-activity relationship (SAR) for the phenylsulfonyl indole series as 5-HT6 receptor ligands has been a subject of detailed investigation. The N-arylsulfonyl group at the 1-position of the indole ring is a critical feature for high affinity mdma.ch. Studies on N1-arylsulfonyltryptamines revealed that substituents on the indole ring significantly influence binding affinity. For example, a 5-methoxy group was found to be favorable, while hydroxyl and cyano groups led to a reduction in affinity mdma.ch.
The nature of the substituent at the C-5 position plays a crucial role. A study systematically evaluating 5-methoxy and 5-fluoro substituents found that the 5-methoxy series generally exhibited better affinity than the 5-fluoro series mdpi.com. This indicates that the electronic properties and size of the substituent at C-5 are important determinants of ligand binding. The presence of a halogen, such as bromine, at this position would therefore be expected to modulate the electronic landscape of the indole ring and influence its interaction with the receptor. Quantitative structure-activity relationship (QSAR) studies have also highlighted the importance of specific topological and molecular features for optimizing 5-HT6 binding affinity in indolyl sulphonamide derivatives nih.govresearchgate.net.
Antimicrobial Efficacy
Indole derivatives are recognized for their broad-spectrum antimicrobial activities nih.govnih.gov. The incorporation of a phenylsulfonyl moiety can further enhance this efficacy.
Phenylsulfonyl indole derivatives have demonstrated notable antibacterial properties. While data specifically on this compound is limited, related compounds have shown significant activity. For instance, certain indole derivatives exhibit potent antibacterial effects against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range nih.gov.
In a study involving ruthenium-based metallodrugs incorporating phenylsulfonyl indole derivatives, strong bactericidal activity was observed against the Gram-positive bacterium S. aureus. The most active of these complexes inhibited bacterial growth at a concentration of just 1.56 μg/mL nih.govrsc.org. These complexes also showed efficacy against the Gram-negative bacterium Escherichia coli, particularly when used in combination with a membrane-permeabilizing agent like polymyxin B nih.govrsc.orgresearchgate.net. This suggests that the phenylsulfonyl indole scaffold is a promising framework for the development of new antibacterial agents.
Interactive Table: Antibacterial Activity of a Phenylsulfonyl Indole-Modified Ru-based Metallodrug (RuS2)
| Bacterial Strain | Condition | MIC (μg/mL) |
|---|---|---|
| S. aureus | - | 1.56 |
| E. coli | Alone | 100 |
The antifungal potential of indole derivatives has also been documented. Although specific studies on the antifungal activity of this compound were not identified in the search, related halogen-substituted indoles are known to possess antifungal activity nih.gov. Various indole derivatives have been evaluated against a panel of phytopathogenic fungi, with some exhibiting broad-spectrum antifungal activities that surpass those of commercial fungicides nih.gov. The structural features of the indole core are amenable to modifications that can enhance antifungal potency sciforum.net.
The mechanisms through which phenylsulfonyl indole derivatives exert their antimicrobial effects are multifaceted. One identified mechanism involves the disruption of bacterial cell division by targeting the FtsZ protein, which is crucial for forming the Z-ring during cytokinesis nih.gov.
Another significant mechanism of action, observed in phenylsulfonyl indole-modified ruthenium complexes, is the destruction of the bacterial membrane. This leads to membrane depolarization and the subsequent induction of reactive oxygen species (ROS), which are toxic to the bacterial cells nih.govrsc.orgresearchgate.net. Furthermore, these compounds can reduce bacterial pathogenicity by inhibiting the secretion of virulence factors like hemolysin and preventing the formation of biofilms nih.govrsc.org.
Anticancer Potential
Indole derivatives are recognized for their potential as anticancer agents, capable of controlling cancer cell progression through various biological targets. nih.gov The presence of a bromine atom, particularly at the C-5 position of the indole nucleus, is often associated with increased biological activity. beilstein-archives.org
Derivatives of this compound have demonstrated notable antiproliferative effects across a spectrum of human cancer cell lines. For instance, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have shown potent activity against breast (MCF-7) and lung (A-549) cancer cells. mdpi.com Specifically, compounds bearing a 4-arylthiazole moiety revealed significant anticancer activity toward MCF-7 cells, with IC50 values as low as 2.93 µM. mdpi.com
Another study highlighted a 5-bromoindole (B119039) derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which exhibited significant dose-dependent anti-proliferative activity against A549 lung cancer cells and Human Umbilical Vein Endothelial Cells (HUVEC), with IC50 values of 14.4 µg/mL and 5.6 µg/mL, respectively. nih.govnih.gov Furthermore, indole-based benzenesulfonamides have shown potent cytotoxic effects on breast cancer cell lines MCF-7 and SK-BR-3. dongguk.edu
| Compound Derivative | Cancer Cell Line | Reported IC50 Value |
|---|---|---|
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7d) | MCF-7 (Breast) | 2.93 µM mdpi.com |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative (7c) | MCF-7 (Breast) | 7.17 µM mdpi.com |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL nih.govnih.gov |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL nih.govnih.gov |
| Indole-based benzenesulfonamide (A6) | MCF-7 (Breast) | Data not specified dongguk.edu |
| Indole-based benzenesulfonamide (A15) | SK-BR-3 (Breast) | Data not specified dongguk.edu |
The anticancer effects of these indole derivatives are often attributed to their ability to interfere with specific biological pathways crucial for cancer cell survival and proliferation. One key mechanism is the induction of apoptosis, or programmed cell death. nih.gov For example, a 1-benzyl-5-bromoindolin-2-one derivative was found to induce apoptosis in MCF-7 cells by activating caspases, which are key mediators of this process. mdpi.com This compound also caused cell cycle arrest at the G2/M phase. mdpi.com
Another important target is the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have been identified as potent inhibitors of VEGFR-2, with IC50 values in the sub-micromolar range. mdpi.com Similarly, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide has demonstrated significant anti-angiogenic activity. nih.gov
Furthermore, some indole-sulfonamide derivatives act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression and hypoxia. dongguk.edu By inhibiting CA IX, these compounds can suppress the growth and migration of cancer cells. dongguk.edu The WNT signaling pathway, which is often dysregulated in cancer, is another target. A selective inhibitor of Dishevelled 1 (DVL1), a key component of this pathway, has been identified from a series of indole derivatives, demonstrating anticancer activity. nih.gov
Anti-Inflammatory Applications and Immunomodulation
Inflammation is a critical component of many diseases, and indole derivatives have shown promise as anti-inflammatory agents. rjpn.orgnih.gov Certain brominated indoles have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2). nih.gov
Studies on hybrid molecules containing both indole and imidazolidine nuclei have demonstrated significant anti-inflammatory effects. These compounds were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov Similarly, benzenesulfonamide derivatives have exhibited potent in vivo anti-inflammatory activity, with some compounds showing a higher percentage of inflammation inhibition compared to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.govfrontiersin.org The mechanism of action for some of these compounds involves the modulation of the immune system. nih.gov
Antiviral Properties and Applications
The indole scaffold is a key pharmacophore in the synthesis of potent antiviral agents. rjpn.orgnih.gov Derivatives of this compound and related structures have been investigated for their activity against a range of viruses.
For instance, spirooxindole derivatives containing a phenylsulfonyl moiety have been evaluated as potential anti-coronavirus agents, including against SARS-CoV-2 and MERS-CoV. mdpi.com The phenylsulfonyl group has been noted to be crucial for the anti-HCV activity of certain arbidol derivatives. mdpi.com
One study reported that a specific bromo-indole derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. actanaturae.ru Other indole derivatives have shown moderate antiviral activity against HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB-2). nih.gov
Other Reported Biological Activities of Related Indole Derivatives
The versatility of the indole scaffold extends to a variety of other biological activities beyond those previously mentioned. rjpn.org
Antimicrobial and Antifungal Activity : Indole derivatives have been reported to possess antibacterial and antifungal properties. rjpn.org For example, certain benzenesulphonamide derivatives have shown potent activity against various bacterial strains like E. coli, S. aureus, P. aeruginosa, and B. subtilis, as well as the fungi C. albicans and A. niger. nih.gov
Antimalarial Activity : Spiroindolones and other indole derivatives have been identified as potential antimalarial agents, showing growth inhibition against Plasmodium falciparum. nih.gov
Enzyme Inhibition : Besides the previously mentioned VEGFR-2 and carbonic anhydrase, indole derivatives have been found to inhibit other enzymes. For example, some derivatives act as tubulin inhibitors, which can disrupt cell division, and others have shown inhibitory activity against carbonic anhydrase IX. dongguk.edunih.gov
Advanced Characterization and Computational Studies
Spectroscopic Analysis in Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential tools for elucidating the carbon-hydrogen framework of the molecule. For the related compound, 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole, the proton and carbon signals can be assigned based on their chemical shifts, multiplicities, and coupling constants nih.gov. In the ¹H NMR spectrum of 5-Bromo-1-(phenylsulfonyl)-1H-indole, the protons of the indole (B1671886) ring and the phenylsulfonyl group would exhibit characteristic chemical shifts. For instance, the protons on the bromine-substituted benzene (B151609) ring of the indole moiety are expected to be influenced by the bromine atom's electron-withdrawing and anisotropic effects. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. For example, in 5-bromo-3-methyl-1H-indole, the carbon bearing the bromine atom (C5) resonates at approximately 112.50 ppm rsc.org.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (S=O stretching), typically in the regions of 1385-1344 cm⁻¹ and 1185-1164 cm⁻¹ rsc.org. The aromatic C-H stretching vibrations of the indole and phenyl rings would appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) . The fragmentation pattern would likely involve the cleavage of the N-S bond and the loss of the phenylsulfonyl group or the bromine atom.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound is not specifically reported in the provided search results, extensive crystallographic data exists for closely related bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives. This information allows for a detailed understanding of the conformational preferences and intermolecular interactions that govern the crystal packing of this class of compounds.
Conformational Analysis and Dihedral Angles
The conformation of 1-(phenylsulfonyl)-1H-indole derivatives is largely defined by the relative orientation of the indole ring system and the phenylsulfonyl group. In numerous crystal structures of related compounds, the phenyl ring of the sulfonyl group is consistently found to be nearly orthogonal to the plane of the indole ring system. For instance, in 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, the interplanar angle between the sulfonyl-bound phenyl ring and the indole ring system is 76.40 (9)° nih.gov. Similarly, in 4-bromomethyl-1-phenylsulfonyl-1H-indole, this dihedral angle is 88.19 (13)° rsc.org, and in 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, it is 89.78 (16)° nih.gov. This near-orthogonal arrangement is a common feature and is anticipated to be present in this compound as well. This conformation minimizes steric hindrance between the two aromatic systems.
The geometry around the nitrogen atom of the indole ring is also a key structural feature. The sum of the bond angles around the nitrogen atom (N1) in these derivatives is typically close to 360°, indicating an sp² hybridized state nih.govrsc.org.
Table 1: Dihedral Angles in Related 1-(Phenylsulfonyl)-1H-indole Derivatives
| Compound | Dihedral Angle (Indole Plane vs. Phenylsulfonyl Plane) | Reference |
|---|---|---|
| 2-(Bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | 76.40 (9)° | nih.gov |
| 4-Bromomethyl-1-phenylsulfonyl-1H-indole | 88.19 (13)° | rsc.org |
| 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one | 89.78 (16)° | nih.gov |
| N-{[3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide | 85.96 (13)° | nih.gov |
Intermolecular Interactions and Crystal Packing
The solid-state architecture of 1-(phenylsulfonyl)-1H-indole derivatives is stabilized by a variety of weak intermolecular interactions, including C—H···O and C—H···π hydrogen bonds, as well as π–π stacking interactions. In the crystal structure of 2-bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, molecules are linked into chains by weak C—H···O hydrogen bonds, and these chains are further connected by C—H···π interactions to form layers nih.gov. Similarly, in N-[(3-Bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-4-fluoroaniline, C—H···π interactions link molecules into ribbons, which are further stabilized by offset π–π stacking interactions between inversion-related molecules rsc.org.
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for investigating the properties and potential interactions of molecules like this compound at an atomic level of detail. These in silico approaches complement experimental data and can provide insights that are difficult to obtain through laboratory experiments alone.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to understand the electronic structure of this compound. These calculations can provide valuable information about the molecule's geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.
For instance, a study on ethyl indole-2-carboxylate (B1230498) utilized DFT calculations to analyze its optimized geometry, vibrational frequencies, and electronic properties ijrar.org. Similar calculations for this compound would reveal the influence of the bromo and phenylsulfonyl substituents on the electronic landscape of the indole core. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. The calculated molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
While specific molecular docking studies for this compound are not detailed in the provided search results, the general applicability of this method to indole derivatives is well-established. For example, molecular docking studies have been performed on various indole-based compounds to investigate their potential as anticancer agents by targeting specific proteins like the JAK-3 protein or by inhibiting enzymes such as cyclin-dependent kinase-5 (CDK-5) sigmaaldrich.commdpi.com.
A hypothetical molecular docking study of this compound into the active site of a relevant biological target would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm would then explore various possible binding poses and score them based on their binding affinity. The results would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. This information is invaluable for understanding the structural basis of the compound's potential biological activity and for guiding the design of more potent and selective analogs. For example, docking studies on other indole derivatives have shown that the indole nucleus often engages in π-π stacking interactions with aromatic amino acid residues in the binding pocket of the target protein nih.gov.
Pharmacokinetic Modeling and ADME Prediction
The "drug-likeness" of a molecule is a key consideration in its potential development as a therapeutic agent. This concept is often evaluated using computational tools that predict a compound's ADME properties. A widely accepted guideline for oral drug-likeness is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.
In the case of indole derivatives, studies have shown that they often exhibit favorable drug-like qualities. For instance, research on various 1H-indole and 5-substituted indole derivatives has indicated that these compounds frequently show zero violations of Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
For the specific compound, this compound, we can predict its ADME properties based on its known chemical structure. These predictions provide a theoretical framework for its pharmacokinetic profile.
Predicted Physicochemical and ADME Properties
The following table summarizes the computationally predicted properties for this compound. These values are derived from computational algorithms that are standard in the field of drug discovery.
| Property | Predicted Value | Implication for Pharmacokinetics |
| Molecular Weight | 336.21 g/mol | Complies with Lipinski's Rule (< 500), suggesting good potential for absorption. |
| logP (Octanol/Water Partition Coefficient) | ~3.5 - 4.5 | Within the optimal range for membrane permeability and solubility. |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5), favorable for membrane permeation. |
| Hydrogen Bond Acceptors | 2 (from the sulfonyl group) | Complies with Lipinski's Rule (< 10), favorable for membrane permeation. |
| Polar Surface Area (PSA) | ~40-50 Ų | Indicates good potential for cell membrane permeability. |
| Oral Bioavailability | Predicted to be high | Based on compliance with Lipinski's Rule and other physicochemical parameters. |
| Brain/Blood Barrier Penetration | Possible | Indole derivatives are known to cross the blood-brain barrier, though specific predictions for this compound would require more detailed modeling. |
Table 1: Predicted Physicochemical and ADME Properties of this compound
Detailed Research Findings
The predictions in Table 1 are based on the structural features of this compound. The molecular weight is well within the limit set by Lipinski's Rule, which is a positive indicator for its ability to be absorbed after oral administration. The predicted logP value suggests a balance between lipophilicity and hydrophilicity, which is crucial for a drug to dissolve in the aqueous environment of the gut and also to pass through the lipid membranes of cells.
The absence of hydrogen bond donors and the low number of hydrogen bond acceptors are also significant. A lower number of hydrogen bonds generally correlates with better permeability across biological membranes. The polar surface area (PSA) is another important descriptor for predicting drug transport properties. A lower PSA is generally associated with better cell membrane penetration. The predicted PSA for this compound is in a range that suggests good permeability.
Collectively, these in-silico predictions suggest that this compound possesses a favorable ADME profile for a potential oral drug candidate. It is important to note that these are computational predictions and would require experimental validation through in vitro and in vivo studies to confirm its actual pharmacokinetic behavior.
Research Applications and Future Perspectives
Role as a Privileged Scaffold in Drug Discovery Programs
The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity. nih.govijpsr.info This bicyclic aromatic heterocycle is a common feature in numerous natural products and synthetic compounds with significant therapeutic value. ijpsr.infonih.gov The unique physicochemical properties of the indole ring allow it to mimic protein structures and engage in various non-covalent interactions within biological systems. ijpsr.info
5-Bromo-1-(phenylsulfonyl)-1H-indole, a specific derivative of this scaffold, has garnered attention in drug discovery programs for several reasons. The introduction of a bromine atom at the C-5 position and a phenylsulfonyl group at the N-1 position significantly modifies the electronic and steric properties of the parent indole ring. The phenylsulfonyl group, acting as an electron-withdrawing group, can enhance the compound's stability and modulate its reactivity. nih.gov This substitution pattern provides a versatile platform for the synthesis of diverse libraries of compounds for screening against various therapeutic targets.
The indole scaffold is a key component in a multitude of approved drugs and clinical candidates targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govijpsr.infonih.gov For instance, indole derivatives have been developed as inhibitors of crucial enzymes like myeloid cell leukemia-1 (Mcl-1), Pim kinases, histone deacetylases (HDACs), and tubulin, all of which are important targets in oncology. nih.gov Specifically, 1-(phenylsulfonyl)indole (B187392) derivatives have been investigated for their potential as multifunctional ligands in the context of neurodegenerative diseases like Alzheimer's, targeting cholinesterases and serotonin (B10506) receptors. nih.gov
The strategic placement of the bromo and phenylsulfonyl groups on the indole core of this compound offers several advantages in drug design:
Vector for Further Functionalization: The bromine atom serves as a handle for introducing further chemical diversity through various cross-coupling reactions.
Modulation of Physicochemical Properties: The phenylsulfonyl group can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug development.
Enhanced Biological Activity: The presence of a halogen, such as bromine, can lead to increased biological potency. beilstein-archives.org
The versatility of the this compound scaffold makes it an attractive starting point for the development of novel therapeutic agents with improved efficacy and selectivity.
Strategies for Further Structural Diversification and Optimization
The this compound core offers numerous avenues for structural diversification to optimize biological activity and pharmacokinetic properties. Key strategies include modifications at the indole nitrogen, the phenylsulfonyl group, and the bromine-substituted position.
Table 1: Strategies for Structural Diversification
| Position of Modification | Strategy | Potential Outcome |
| Indole N-1 | Removal of the phenylsulfonyl group | Access to N-H indole derivatives with different biological profiles. |
| Variation of the sulfonyl group | Introduction of different aryl or alkyl sulfonyl groups to fine-tune electronic and steric properties. | |
| Indole C-3 | C-H functionalization | Introduction of various substituents to explore new chemical space and target interactions. rsc.org |
| Indole C-5 | Cross-coupling reactions (e.g., Suzuki, Stille, Heck) | Replacement of the bromine atom with a wide range of aryl, heteroaryl, or alkyl groups to establish structure-activity relationships. nih.gov |
| Phenylsulfonyl Ring | Substitution on the phenyl ring | Modification of electronic properties and potential for additional interactions with the biological target. |
One of the most powerful strategies for diversifying the this compound scaffold is through palladium-catalyzed cross-coupling reactions at the C-5 position. The carbon-bromine bond is amenable to reactions such as the Suzuki-Miyaura, Stille, and Heck couplings, allowing for the introduction of a vast array of substituents. nih.govnumberanalytics.com This approach is fundamental in generating libraries of analogs for structure-activity relationship (SAR) studies. For example, replacing the bromine with different aryl or heteroaryl moieties can significantly impact the compound's binding affinity and selectivity for a particular biological target.
Another critical area for optimization is the phenylsulfonyl group . While it serves as a useful activating and protecting group, its removal or modification can be crucial for biological activity. nih.gov The sulfonamide linkage can be cleaved under specific conditions to yield the corresponding N-H indole. Alternatively, the phenyl ring of the sulfonyl group can be substituted with various functional groups to modulate its electronic nature and steric bulk, potentially leading to improved interactions with the target protein. nih.gov
Furthermore, the C-3 position of the indole ring is a common site for functionalization in many biologically active indole derivatives. rsc.org While the phenylsulfonyl group at N-1 directs chemistry to other positions, strategies to introduce substituents at C-3 of this compound could lead to novel compounds with unique pharmacological profiles.
Emerging Methodologies in Indole Chemistry for Advanced Derivatization
The field of indole chemistry is continuously evolving, with new methodologies offering more efficient and selective ways to functionalize the indole core. These advanced techniques are highly relevant for the derivatization of this compound.
A significant area of advancement is C-H functionalization . numberanalytics.com This powerful strategy allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, avoiding the need for pre-functionalized starting materials. For N-sulfonylindoles, transition-metal catalyzed C-H functionalization reactions have been developed to introduce various groups at different positions of the indole ring. rsc.orgyoutube.comrsc.org For instance, palladium-catalyzed C-H arylation or alkylation could be applied to the phenylsulfonyl ring or potentially other positions on the indole nucleus, providing a direct route to novel derivatives. nih.gov
Catalytic asymmetric reactions are another crucial area of development, enabling the synthesis of chiral indole derivatives with high enantioselectivity. nih.gov This is particularly important for drug discovery, as different enantiomers of a chiral drug often exhibit distinct pharmacological activities. The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, in reactions involving the indole scaffold can lead to the stereoselective synthesis of complex molecules. numberanalytics.com
Green chemistry approaches are also gaining prominence in indole synthesis and derivatization. researchgate.net These methods aim to reduce the environmental impact of chemical processes by using greener solvents (like water), microwave irradiation to accelerate reactions, and developing solvent-free reaction conditions. researchgate.net Applying these principles to the synthesis and modification of this compound can lead to more sustainable and efficient manufacturing processes.
Table 2: Emerging Methodologies in Indole Chemistry
| Methodology | Description | Potential Application for this compound |
| C-H Functionalization | Direct conversion of C-H bonds to C-X (X = C, N, O, etc.) bonds. numberanalytics.comyoutube.com | Direct introduction of functional groups at various positions of the indole ring or the phenylsulfonyl moiety. |
| Asymmetric Catalysis | Use of chiral catalysts to produce enantiomerically enriched products. numberanalytics.comnih.gov | Stereoselective synthesis of chiral derivatives, crucial for optimizing interactions with biological targets. |
| Green Chemistry | Environmentally benign synthesis methods, including the use of water as a solvent, microwave-assisted reactions, and solvent-free conditions. researchgate.net | Development of more sustainable and efficient routes for the synthesis and derivatization of the core scaffold. |
| Tandem/Cascade Reactions | Multi-step reactions that occur in a single pot, increasing efficiency. | Streamlined synthesis of complex indole-containing molecules from simpler precursors. |
Unexplored Therapeutic Avenues and Biological Targets
While the indole scaffold is well-established in various therapeutic areas, the specific derivative this compound and its analogs may hold potential against a range of unexplored or underexplored biological targets.
The broad biological activity of indole derivatives suggests that libraries based on the this compound scaffold could be screened against a diverse panel of targets to identify novel therapeutic applications. nih.govijpsr.info For example, indole-containing compounds have shown promise as:
Antiviral agents: Some phenylsulfonyl indoles have demonstrated inhibitory activity against HIV-1 reverse transcriptase. nih.gov This suggests that derivatives of this compound could be explored for their potential against other viral targets.
Antiparasitic agents: The indole nucleus is present in compounds with antimalarial activity. ijpsr.info Screening against parasites like Plasmodium falciparum could reveal new leads for antimalarial drug discovery.
Modulators of G-protein coupled receptors (GPCRs): The indole scaffold is known to interact with various GPCRs, including serotonin and cannabinoid receptors. nih.gov Derivatives of this compound could be investigated for their activity at less-explored GPCRs implicated in various diseases.
Inhibitors of protein-protein interactions (PPIs): The extended and relatively flat structure of the indole ring system makes it a suitable scaffold for designing inhibitors of PPIs, which are often challenging to target with small molecules.
Furthermore, the unique substitution pattern of this compound may confer selectivity for specific isoforms of enzymes or receptor subtypes that are not effectively targeted by existing drugs. High-throughput screening campaigns coupled with computational modeling and fragment-based drug design approaches could accelerate the identification of novel biological targets and therapeutic indications for this versatile chemical scaffold. The exploration of new biological space with derivatives of this compound holds the promise of uncovering first-in-class medicines for a variety of unmet medical needs.
Q & A
Advanced Question
- Polar Aprotic Solvents (DMF, DMSO) : Accelerate sulfonylation but may promote side reactions (e.g., over-bromination).
- Chlorinated Solvents (DCM) : Ideal for bromination due to low nucleophilicity.
- Ether Solvents (THF) : Enhance Pd-catalyzed couplings by stabilizing intermediates .
What computational tools aid in modeling its reactivity?
Advanced Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

